

3-(3-(Trifluoromethoxy)phenyl)propanoic acid suppliers and cost

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Compound of Interest

Compound Name: 3-(3-(Trifluoromethoxy)phenyl)propanoic acid

Cat. No.: B066705

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Technical Guide: 3-(3-(Trifluoromethoxy)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(3-(Trifluoromethoxy)phenyl)propanoic acid**, a chemical compound of interest in pharmaceutical and chemical research. This document details its suppliers, cost, and available technical information. Due to a lack of specific publicly available data on its biological activity, this guide also presents a generalized experimental workflow for its synthesis and discusses potential research applications based on related compounds.

Chemical Identity and Suppliers

Note on CAS Number: While the initial request specified CAS number 204995-96-8, extensive searches did not yield any suppliers or data associated with this identifier. The chemically identical compound is commercially available under CAS number 168833-77-0. It is likely that the former is an erroneous or obsolete identifier. All supplier information herein pertains to CAS 168833-77-0.

Quantitative Supplier and Cost Data

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)	Lead Time
Apollo Scientific	PC0014	95%	1g, 5g	~ 63(1g), 63 (1g) , 137 (5g)	In Stock (UK), 1 week (US)[1]
Reagentia	R003BAH	Not Specified	500mg, 1g, 5g	Inquire for price	Not Specified[2]
Finetech Industry Limited	FT-0650725	Not Specified	Inquire for availability	Inquire for price	Not Specified[3]
Alfa Chemistry	ACM1688337 70	Not Specified	Inquire for availability	Inquire for price	Not Specified
Henan Coreychem Co., LTD	Not Specified	Not Specified	Inquire for availability	Inquire for price	Not Specified[4]

Note: Prices are approximate and subject to change. Please contact the suppliers directly for current pricing and availability.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-(3-(Trifluoromethoxy)phenyl)propanoic acid** is not readily available in the public domain, a plausible and commonly employed synthetic route involves the catalytic hydrogenation of the corresponding cinnamic acid derivative. A generalized protocol based on similar reactions is provided below.[5][6][7][8][9][10]

Generalized Synthesis Protocol: Catalytic Hydrogenation

This protocol describes the reduction of a carbon-carbon double bond in a cinnamic acid precursor to yield the saturated propanoic acid.

Materials:

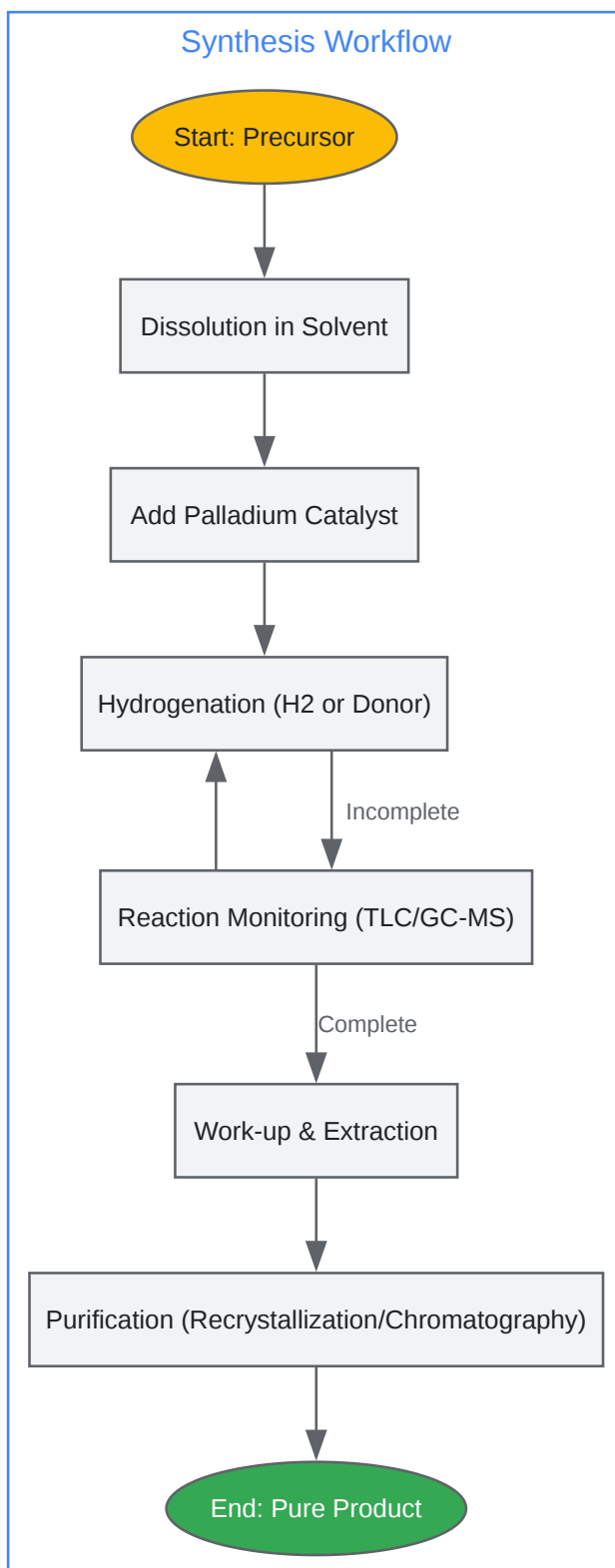
- 3-(3-(Trifluoromethoxy)phenyl)cinnamic acid (precursor)
- Palladium on carbon (Pd/C, 5-10 mol%) or Palladium(II) chloride (PdCl₂)[\[5\]](#)[\[6\]](#)
- Hydrogen gas (H₂) or a hydrogen donor like formic acid[\[5\]](#)[\[7\]](#)
- Solvent (e.g., Ethanol, Tetrahydrofuran (THF), or an alkaline aqueous medium)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Base (if using a hydrogen donor, e.g., Sodium Hydroxide or Triethylamine)[\[5\]](#)[\[7\]](#)
- Standard laboratory glassware and safety equipment

Procedure:

- **Dissolution:** Dissolve the 3-(3-(Trifluoromethoxy)phenyl)cinnamic acid precursor in the chosen solvent in a suitable reaction vessel.
- **Catalyst Addition:** Carefully add the palladium catalyst to the solution under an inert atmosphere if necessary.
- **Hydrogenation:**
 - **Using Hydrogen Gas:** Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 1-10 bar) and stir vigorously at room temperature or with gentle heating.[\[6\]](#)
 - **Using a Hydrogen Donor:** Add the hydrogen donor (e.g., formic acid) and a base to the reaction mixture and heat to a suitable temperature (e.g., 65°C).[\[5\]](#)[\[7\]](#)
- **Reaction Monitoring:** Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- **Work-up:**
 - Filter the reaction mixture to remove the palladium catalyst.

- If an organic solvent was used, remove it under reduced pressure.
- If an aqueous medium was used, neutralize the solution with acid and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
- Purification: Purify the crude **3-(3-(Trifluoromethoxy)phenyl)propanoic acid** by recrystallization or column chromatography to obtain the final product of desired purity.

Experimental Workflow Diagram



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Caption: A generalized workflow for the synthesis of **3-(3-(Trifluoromethoxy)phenyl)propanoic acid**.

Biological Activity and Potential Applications

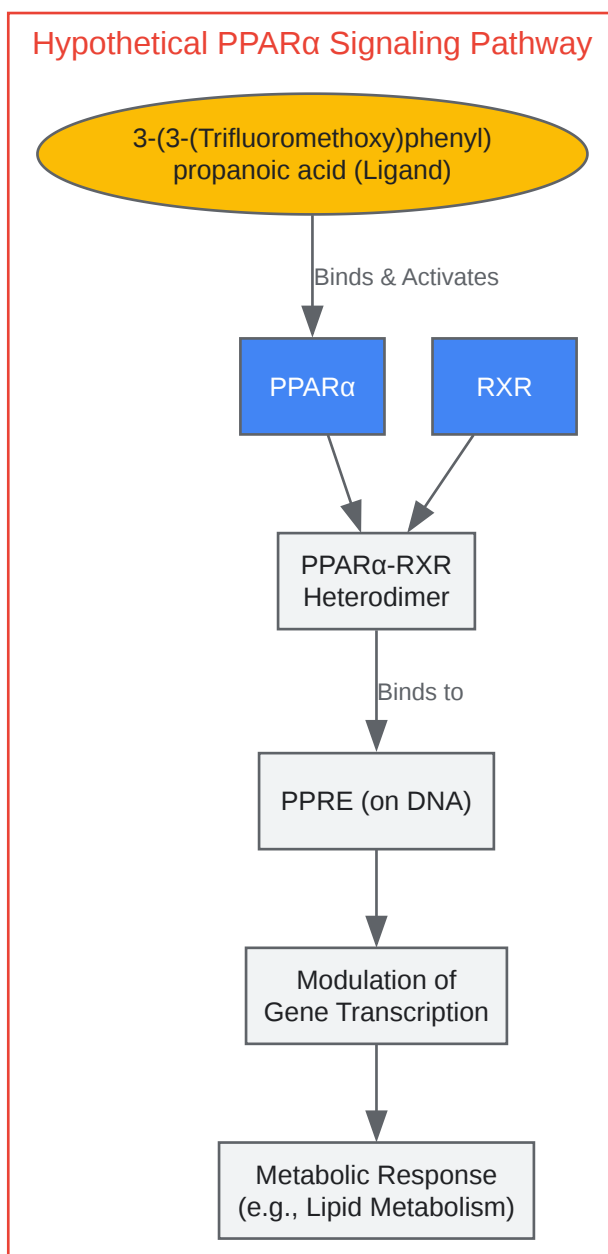
Direct research on the biological activity of **3-(3-(Trifluoromethoxy)phenyl)propanoic acid** is limited in publicly accessible literature. However, based on the broader class of phenylpropanoic acid derivatives, several potential areas of research can be inferred.

Substituted phenylpropanoic acids are known to be biologically active and have been investigated for various therapeutic applications. For instance, some derivatives have been explored as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating metabolism. This has led to their investigation for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.[\[11\]](#)

The trifluoromethoxy group is often used in medicinal chemistry as a bioisostere for other functional groups to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Its presence in this molecule suggests potential for use as a building block in the synthesis of more complex pharmaceutical agents.

Hypothesized Signaling Pathway Involvement

Given that related phenylpropanoic acid derivatives have been identified as PPAR α activators, a hypothetical signaling pathway is presented below. PPAR α is a nuclear receptor that, upon activation by a ligand, heterodimerizes with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription. This pathway is crucial in lipid metabolism.



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Caption: A potential signaling pathway involving PPAR α that could be investigated for this compound.

Safety and Handling

A specific safety data sheet (SDS) for **3-(3-(Trifluoromethoxy)phenyl)propanoic acid** was not found. However, for similar compounds, general laboratory safety precautions should be

followed. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to obtain the SDS from the supplier upon purchase.^{[12][13][14]}

This technical guide provides a starting point for researchers interested in **3-(3-(Trifluoromethoxy)phenyl)propanoic acid**. Further investigation into its specific biological properties is warranted to fully understand its potential applications in drug discovery and development.

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